methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H19NO5S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.09839388 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have been actively engaged in synthesizing and characterizing derivatives of thiophene-related compounds due to their pharmacological and chemical significance. For instance, a study detailed the synthesis of thiazolo[4,5-d]pyrimidines, starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, highlighting the methodological advancements in creating thiophene-based molecules with potential antimicrobial applications (Balkan, Özalp, & Urgun, 2001). Similarly, the development of new thiazolo[4,5-d]pyrimidines showcases the efforts in exploring the chemical space of thiophene derivatives for various applications (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial and Antioxidant Studies
A significant area of application for these compounds is in the development of antimicrobial and antioxidant agents. The synthesis and evaluation of certain thiophene-based compounds, like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have shown promise in this domain. These compounds demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating their potential in medical and pharmaceutical research (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Photodegradation Studies
The study of photodegradation pathways of thiophene derivatives, such as methyl-, ethyl-, and dimethylbenzothiophenes, offers insights into the environmental fate of these compounds following oil spills. Understanding the degradation mechanisms can inform environmental remediation strategies (Andersson & Bobinger, 1996).
Dye Synthesis and Applications
Thiophene derivatives have been explored for their utility in synthesizing azo dyes, which have applications in textile and other industries due to their coloration and fastness properties. Research into the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes underscores the versatility of these compounds in industrial applications (Sabnis & Rangnekar, 1989).
Antitumor Evaluation
The exploration of thiophene-based compounds for antitumor applications has yielded promising results. Studies have shown that certain polyfunctionally substituted heterocyclic compounds derived from thiophene analogs exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Properties
IUPAC Name |
methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-5-11-9-12(17(20)23-4)16(24-11)18-15(19)10-6-7-13(21-2)14(8-10)22-3/h6-9H,5H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYASYRUCTZXLPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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